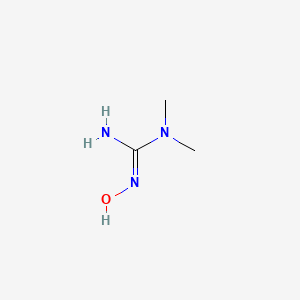

2-Hydroxy-1,1-dimethylguanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-Hydroxy-1,1-dimethylguanidine involves the modification of primary amine functionalized drugs via a condensation reaction with 2-hydroxy-1-naphthaldehyde . This produces new organic zwitterionic compounds .Chemical Reactions Analysis

2H-1,1-DMG-HCl acts as a chelating agent, binding to metal ions and forming stable complexes. This property allows it to be used as a catalyst in organic synthesis reactions. It also acts as a proton donor, which makes it useful for the synthesis of amines and other functional groups.Physical And Chemical Properties Analysis

This compound is a white, odorless, crystalline powder that is soluble in water. Its molecular weight is 103.12 g/mol .科学的研究の応用

DNA Damage and Free Radical Production

2-Hydroxy-1,1-dimethylguanidine, under the name aminoguanidine (AG), has been studied for its role in causing damage to supercoiled plasmid DNA in the presence of transition metal Fe+3. AG has been identified to induce the formation of hydroxyl radicals and hydrogen peroxide, which are crucial in the context of DNA damage. This study raises concerns about the use of AG in clinical prophylaxis, particularly in diabetes treatment (Suji & Sivakami, 2006).

Noradrenaline Depletion and Sympathetic Blocking

Another research area of interest is the comparison of the noradrenaline-depleting and sympathetic-blocking actions of guanethidine and hydroxyphenethylguanidine, which relates to this compound. This study explores the mechanisms of noradrenaline depletion by these compounds, shedding light on their potential therapeutic applications (Fielden & Green, 1967).

Antioxidant Properties

The antioxidant properties of aminoguanidine (AG) have been investigated, focusing on its ability to diminish advanced glycosylation of proteins. AG exhibits significant dose-dependent effects against free radical damage, indicating its potential protective effects during glycation. This could be particularly relevant in preventing diabetic complications (Courderot-Masuyer et al., 1999).

Synthesis and Characterization

Research into the synthesis and characterization of compounds related to this compound, such as the reaction between N, N-dimethylebiguanidine and 4-hydroxy-2,6-pyridinedicarboxylic acid, has been conducted. This research contributes to understanding the chemical properties and potential applications of these compounds (Ghasemi et al., 2017).

Inhibition of Ribonucleotide Reductase

N-hydroxy-N'-aminoguanidine derivatives have been studied for their ability to inhibit ribonucleotide reductase, which is significant in the context of anticancer research. These derivatives' efficiency as inhibitors points to potential therapeutic applications in cancer treatment (Tai et al., 1983).

Anti-Ischemic Properties

Research into the anti-ischemic properties of N-(6-aminobenzopyranyl)-N'-benzyl-N''-cyanoguanidine analogues highlights the potential of such compounds in cardio- and neuroprotection. These compounds' ability to reduce myocardial infarct zones in ischemic myocardium rat models suggests significant therapeutic potential (Yoo et al., 2001).

Antiviral and Anticancer Agents

The exploration of N-hydroxyguanidine derivatives as anticancer and antiviral agents highlights another significant application of this compound-related compounds. These derivatives exhibit enhanced antiviral and anticancer activity compared to hydroxyguanidine and hydroxyurea (Tai et al., 1984).

Catalysis of Bromolactonisation

Studies have shown that compounds like dimethylacetamide and tetramethylguanidine, related to this compound, act as catalysts for the bromolactonisation of unsaturated carboxylic acids. This research contributes to the understanding of the catalytic properties of these compounds (Ahmad et al., 2007).

作用機序

Biochemical Pathways

It has been shown to inhibit the growth of certain bacteria, fungi, and viruses, and to have anti-inflammatory and anti-oxidant properties. It has also been found to have an effect on the metabolism of certain proteins and hormones, and to modulate the activity of certain enzymes.

Pharmacokinetics

, which could potentially influence its bioavailability.

Action Environment

, which suggests that it may be relatively resistant to environmental changes.

Safety and Hazards

特性

IUPAC Name |

2-hydroxy-1,1-dimethylguanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c1-6(2)3(4)5-7/h7H,1-2H3,(H2,4,5) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYFQRUFGISDQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877412.png)

![6-{2-Hydroxy-3-[(2-methoxyethyl)amino]propoxy}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2877413.png)

![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2877414.png)

![4-benzyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877417.png)

![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2877420.png)

![Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2877423.png)

![2-[1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2877430.png)

![5-allyl-N-(2,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2877432.png)